molecular formula C3H6N4S B1604494 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol CAS No. 37634-01-8

3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol

Cat. No.: B1604494
CAS No.: 37634-01-8
M. Wt: 130.17 g/mol
InChI Key: VHROJGUDAHQRLS-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methyl group, and a thiol group attached to the triazole ring. It has a molecular formula of C3H6N4S and a molecular weight of 130.17 g/mol. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrazine Hydrate Method: One common method involves the reaction of hydrazine hydrate with formic acid, followed by cyclization to form the triazole ring. The thiol group is introduced through subsequent reactions.

    Aminoguanidine Bicarbonate Method: Another method involves the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization and form the triazole ring.

Industrial Production Methods: Industrial production methods for 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Disulfides and sulfonic acids.

    Reduction Products: Various reduced derivatives with different functional groups.

    Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

Chemistry: 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the preparation of metal complexes for catalytic applications .

Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of enzyme inhibitors. It has shown potential in the inhibition of alpha-amylase and alpha-glucosidase, which are important targets in the treatment of diabetes .

Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. It is also used in the development of drugs targeting various biological pathways .

Industry: The compound is used in the development of corrosion inhibitors for metals. It is also used in the preparation of sensors and other analytical devices .

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with metal ions, making it an effective ligand in metal complexes. The amino group can participate in hydrogen bonding and other interactions with biological targets. The compound’s ability to inhibit enzymes such as alpha-amylase and alpha-glucosidase is attributed to its interaction with the active sites of these enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

    3-Amino-1H-1,2,4-triazole-5-thiol: Similar in structure but lacks the methyl group.

    3-Amino-5-methylthio-1H-1,2,4-triazole: Similar but has a methylthio group instead of a thiol group.

    1H-1,2,4-Triazole-3-thiol: Lacks the amino and methyl groups.

Uniqueness: 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol is unique due to the presence of both the amino and thiol groups, which provide it with distinct chemical reactivity and biological activity. The methyl group further enhances its properties by influencing its solubility and interaction with biological targets .

Properties

IUPAC Name

5-amino-2-methyl-1H-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-7-3(8)5-2(4)6-7/h1H3,(H3,4,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHROJGUDAHQRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650118
Record name 5-Amino-2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37634-01-8
Record name 5-Amino-2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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